Methyl 3,4-dibromopentafluorobutyrate
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Overview
Description
Methyl 3,4-dibromopentafluorobutyrate is a halogenated organic compound with the molecular formula C5H3Br2F5O2 and a molecular weight of 349.88 g/mol . This compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dibromopentafluorobutyrate typically involves the bromination of a pentafluorobutyrate precursor. The reaction conditions often include the use of bromine (Br2) as the brominating agent, and the process is carried out under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dibromopentafluorobutyrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form corresponding fluorinated butyrates.
Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
The major products formed from these reactions include various substituted pentafluorobutyrates, reduced butyrates, and oxidized derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 3,4-dibromopentafluorobutyrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action for methyl 3,4-dibromopentafluorobutyrate can be inferred from the general behavior of halogenated compounds in organic reactions. The addition of bromine to a substrate typically involves the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to give the final product. This mechanism highlights the compound’s reactivity and its ability to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dichloropentafluorobutyrate: Similar structure but with chlorine atoms instead of bromine.
Methyl 3,4-difluoropentafluorobutyrate: Contains fluorine atoms instead of bromine.
Methyl 3,4-diiodopentafluorobutyrate: Contains iodine atoms instead of bromine.
Uniqueness
Methyl 3,4-dibromopentafluorobutyrate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and chemical properties. The combination of these halogens makes it a valuable compound for various synthetic applications and research studies .
Properties
IUPAC Name |
methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2F5O2/c1-14-2(13)3(8,9)4(6,10)5(7,11)12/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHDKPUBABRPCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(F)(F)Br)(F)Br)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2F5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561368 |
Source
|
Record name | Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124311-13-3 |
Source
|
Record name | Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124311-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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